![molecular formula C15H12ClF B13078476 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene CAS No. 1187311-54-1](/img/structure/B13078476.png)
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene is an organic compound with the molecular formula C15H11ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom and a (Z)-2-(4-fluorophenyl)prop-1-enyl group. This compound is known for its applications in organic synthesis and potential use in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 1-chloro-2-propene.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1-chloro-2-propene in the presence of a base such as sodium hydroxide to form the intermediate compound.
Isomerization: The intermediate compound is then subjected to isomerization to obtain the (Z)-isomer of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Scientific Research Applications
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-chloro-2-[(E)-2-(4-fluorophenyl)prop-1-enyl]benzene: The (E)-isomer of the compound, which has different stereochemistry and potentially different reactivity.
1-chloro-2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]benzene: A similar compound with a chlorine atom instead of a fluorine atom on the phenyl ring.
1-chloro-2-[(Z)-2-(4-methylphenyl)prop-1-enyl]benzene: A similar compound with a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene is unique due to the presence of the (Z)-isomer and the fluorine atom on the phenyl ring. The (Z)-isomer configuration can lead to different physical and chemical properties compared to the (E)-isomer. The fluorine atom can also influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
1187311-54-1 |
|---|---|
Molecular Formula |
C15H12ClF |
Molecular Weight |
246.70 g/mol |
IUPAC Name |
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene |
InChI |
InChI=1S/C15H12ClF/c1-11(12-6-8-14(17)9-7-12)10-13-4-2-3-5-15(13)16/h2-10H,1H3/b11-10- |
InChI Key |
SNWPPLWSMNZHNG-KHPPLWFESA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1Cl)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=CC1=CC=CC=C1Cl)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


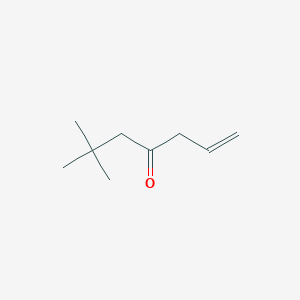
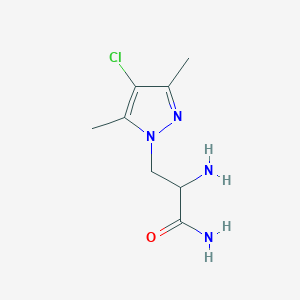
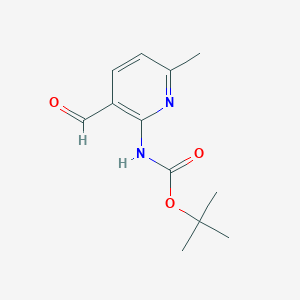
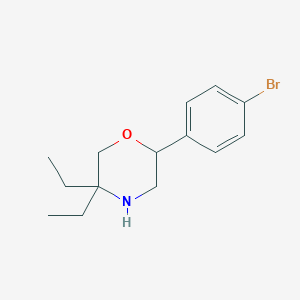
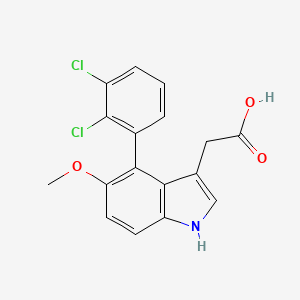
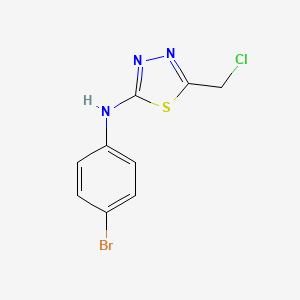
![2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13078418.png)
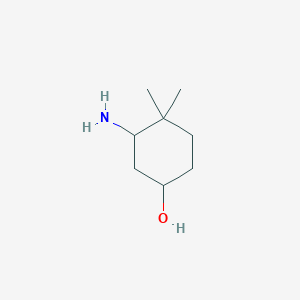
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)
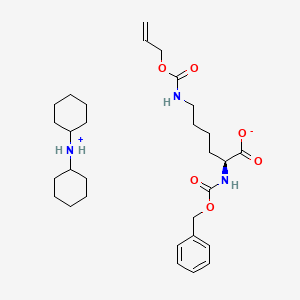
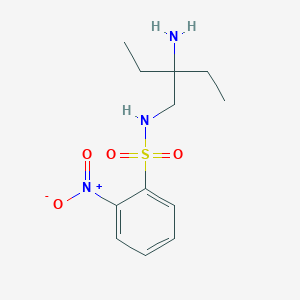
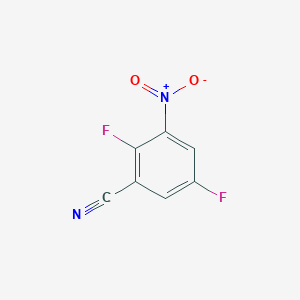
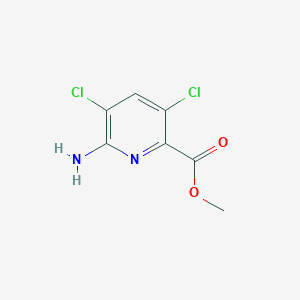
![2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13078475.png)
